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molecular formula C13H10Cl2N4O2 B8288563 2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-alpha,alpha-dimethylbenzeneacetonitrile

2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-alpha,alpha-dimethylbenzeneacetonitrile

Cat. No. B8288563
M. Wt: 325.15 g/mol
InChI Key: DOVZZFNEWJHYQV-UHFFFAOYSA-N
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Patent
US06911444B2

Procedure details

A suspension of intermediate (6) (0.28 mole) in mercaptoacetic acid (250 ml) was stirred for 4 hours at 100° C., then allowed to cool to RT and stirred overnight. The reaction mixture was poured out onto crushed ice and this mixture was extracted with CH2Cl2. The separated organic layer was dried, filtered and the solvent evaporated. Toluene was added and azeotroped on the rotary evaporator. The residue was purified by short column chromatography over silica gel (eluent: CH2Cl2/CH3OH 98/2). The pure fractions were collected and the solvent was evaporated. The residue was stirred in DIPE, filtered off, washed with DIPE, then dried, yielding 36.8 g (41%) of 2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-α,α-dimethylbenzeneacetonitrile. The filtrate was stirred in DIPE and the resulting precipitate was filtered off, washed with DIPE, and dried, yielding 2.5 g (3%) of 2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-α,α-dimethylbenzeneacetonitrile (intermediate 7).
Name
intermediate ( 6 )
Quantity
0.28 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:14]2[C:19](=[O:20])[NH:18][C:17](=[O:21])[C:16](C(O)=O)=[N:15]2)[CH:5]=[C:6]([Cl:13])[C:7]=1[C:8]([C:11]#[N:12])([CH3:10])[CH3:9]>SCC(O)=O>[Cl:13][C:6]1[CH:5]=[C:4]([N:14]2[C:19](=[O:20])[NH:18][C:17](=[O:21])[CH:16]=[N:15]2)[CH:3]=[C:2]([Cl:1])[C:7]=1[C:8]([CH3:10])([CH3:9])[C:11]#[N:12]

Inputs

Step One
Name
intermediate ( 6 )
Quantity
0.28 mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1C(C)(C)C#N)Cl)N1N=C(C(NC1=O)=O)C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
SCC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 4 hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured out
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The separated organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
ADDITION
Type
ADDITION
Details
Toluene was added
CUSTOM
Type
CUSTOM
Details
azeotroped on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by short column chromatography over silica gel (eluent: CH2Cl2/CH3OH 98/2)
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
STIRRING
Type
STIRRING
Details
The residue was stirred in DIPE
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with DIPE
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)N1N=CC(NC1=O)=O)Cl)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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